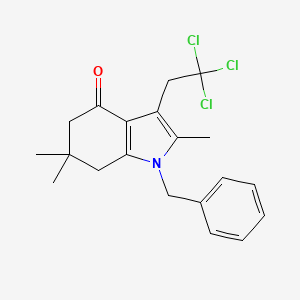![molecular formula C19H14FNO3S B11088549 [2-(4-fluorophenyl)-2-oxoethyl] 2-quinolin-8-ylsulfanylacetate](/img/structure/B11088549.png)
[2-(4-fluorophenyl)-2-oxoethyl] 2-quinolin-8-ylsulfanylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(4-fluorophenyl)-2-oxoethyl] 2-quinolin-8-ylsulfanylacetate is a complex organic compound that features a quinoline moiety, a fluorophenyl group, and a sulfanylacetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-fluorophenyl)-2-oxoethyl] 2-quinolin-8-ylsulfanylacetate typically involves multi-step organic reactions. One common approach is the esterification of quinolin-8-ylsulfanylacetic acid with 2-(4-fluorophenyl)-2-oxoethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
[2-(4-fluorophenyl)-2-oxoethyl] 2-quinolin-8-ylsulfanylacetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
Chemistry
In chemistry, [2-(4-fluorophenyl)-2-oxoethyl] 2-quinolin-8-ylsulfanylacetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its fluorophenyl group provides a useful handle for labeling and detection in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [2-(4-fluorophenyl)-2-oxoethyl] 2-quinolin-8-ylsulfanylacetate involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting its structure and function. Additionally, the fluorophenyl group can enhance the compound’s binding affinity to certain proteins, modulating their activity. The sulfanylacetate ester may also participate in covalent bonding with target molecules, leading to irreversible inhibition.
Comparison with Similar Compounds
Similar Compounds
- [2-(4-methoxyphenyl)-2-oxoethyl] 2-quinolin-8-ylsulfanylacetate
- [2-(4-chlorophenyl)-2-oxoethyl] 2-quinolin-8-ylsulfanylacetate
- [2-(4-bromophenyl)-2-oxoethyl] 2-quinolin-8-ylsulfanylacetate
Uniqueness
Compared to its analogs, [2-(4-fluorophenyl)-2-oxoethyl] 2-quinolin-8-ylsulfanylacetate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to target proteins, making it a valuable candidate for drug development and other applications.
Properties
Molecular Formula |
C19H14FNO3S |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
[2-(4-fluorophenyl)-2-oxoethyl] 2-quinolin-8-ylsulfanylacetate |
InChI |
InChI=1S/C19H14FNO3S/c20-15-8-6-13(7-9-15)16(22)11-24-18(23)12-25-17-5-1-3-14-4-2-10-21-19(14)17/h1-10H,11-12H2 |
InChI Key |
IXBKQOTVFWRPQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)SCC(=O)OCC(=O)C3=CC=C(C=C3)F)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Amino-N-(5-chloro-2-pyridinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[B]thieno[3,2-E]pyridine-2-carboxamide](/img/structure/B11088474.png)
![N-[2-(2,2,3,3-tetrafluoropropoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide](/img/structure/B11088478.png)
![4-[5',6'-bis(acetyloxy)-1',3',4',9a'-tetrahydrospiro[cyclohexane-1,9'-xanthen]-4a'(2'H)-yl]benzene-1,2,3-triyl triacetate](/img/structure/B11088481.png)
![N,N'-Biphenyl-2,2'-diylbis[2-(1-naphthyl)acetamide]](/img/structure/B11088483.png)

![3-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-5-phenyl-2-propanoylcyclohex-2-en-1-one](/img/structure/B11088485.png)
![9-bromo-1-ethyl-3-(4-methylphenyl)-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione](/img/structure/B11088491.png)
![Ethyl 2-({2-[(5-anilino-1,3,4-thiadiazol-2-YL)sulfanyl]acetyl}amino)benzoate](/img/structure/B11088506.png)
![(2Z)-2-[(4-fluorophenyl)imino]-N-(4-iodophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11088510.png)
![5-cyano-4-(furan-2-yl)-2-methyl-N-(2-methylphenyl)-6-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-1,4-dihydropyridine-3-carboxamide](/img/structure/B11088513.png)
![2-Oxo-1-oxa-spiro[4.5]decane-4-carboxylic acid tert-butylamide](/img/structure/B11088537.png)
![1-[(2-Chloro-4-nitrophenyl)amino]-3-[(2,4-dinitrophenyl)amino]propan-2-ol](/img/structure/B11088556.png)
![1-(4-cyclohexylphenyl)-2-[(2,4-dimethoxyphenyl)(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]ethanone](/img/structure/B11088564.png)
